2-[2-(3-Methoxyphenoxy)ethylamino]ethanol

Medicinal chemistry GPCR ligand design Physicochemical profiling

Accurate SAR studies of aminergic GPCRs require precise positional isomer sets. The free base of this compound has a different molecular weight (211.26) than its common salt form, leading to gravimetric errors. We supply the defined hydrochloride salt (C₁₁H₁₈ClNO₃, MW 247.72) to eliminate stoichiometric ambiguity. - **Regioisomer Control:** Meta-methoxy member for 3-, 2-, and 4-position SAR cascades (compare to CAS 10587-65-2, 101568-63-2). - **Bifunctional Design:** Secondary amine and primary hydroxyl enable orthogonal derivatization (acylation, Mitsunobu). - **Supply Certainty:** Sourced from active manufacturing lines; not discontinued.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 420104-03-6
Cat. No. B3052502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(3-Methoxyphenoxy)ethylamino]ethanol
CAS420104-03-6
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OCCNCCO
InChIInChI=1S/C11H17NO3/c1-14-10-3-2-4-11(9-10)15-8-6-12-5-7-13/h2-4,9,12-13H,5-8H2,1H3
InChIKeyYAYIYTVZKWGWJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(3-Methoxyphenoxy)ethylamino]ethanol: Structural and Physicochemical Baseline


2-[2-(3-Methoxyphenoxy)ethylamino]ethanol (CAS 420104-03-6) is a synthetic ethanolamine derivative incorporating a 3-methoxyphenoxy substituent, with the molecular formula C₁₁H₁₇NO₃ and a free-base molecular weight of 211.26 g/mol. The compound contains both a secondary amine and a terminal hydroxyl group, alongside an aromatic ether linkage, placing it within the broader class of aminoalcohol building blocks used in medicinal chemistry and chemical biology . Commercially, it is predominantly supplied as the hydrochloride salt (C₁₁H₁₈ClNO₃, MW 247.72 g/mol) at a typical purity specification of ≥95% . Its structural scaffold—a flexible aminoethanol chain tethered to a methoxy-substituted phenoxy ring—enables it to serve as a versatile intermediate for further derivatization, particularly in the synthesis of G protein-coupled receptor (GPCR)-targeted ligands and compounds modulating neurotransmitter systems .

Reactive Handles
Secondary amine and primary hydroxyl enable orthogonal derivatization
Salt Form
Hydrochloride salt ensures unambiguous stoichiometry for weighing
Scaffold Utility
Meta-methoxyphenoxy scaffold for GPCR ligand design and SAR studies

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol: Non-Interchangeable Analogs


The aminoalcohol chemotype—defined by the combination of a secondary ethanolamine backbone with an aryloxyethyl substituent—encompasses a structurally diverse family whose members diverge sharply in hydrogen-bonding capacity, lipophilicity, and salt-form stoichiometry. Even among positional isomers bearing an identical molecular formula (C₁₁H₁₇NO₃), such as the 2-methoxy (ortho) and 4-methoxy (para) phenoxy variants, the ring substitution pattern alters both the electron density of the aromatic ether and the conformational preferences of the flexible linker region [1]. Furthermore, the hydrochloride salt form (C₁₁H₁₈ClNO₃, MW 247.72) differs in molecular weight, aqueous solubility profile, and hygroscopicity from the free base (MW 211.26), meaning that supplier specifications must be verified to avoid gravimetric and stoichiometric errors in reaction planning . The absence of a methoxy substituent altogether—as in the unsubstituted phenoxyethylaminoethanol analog—removes a key hydrogen-bond acceptor site and reduces clogP, potentially altering target engagement in biological screening campaigns . These differences, while subtle, translate into measurably distinct physicochemical and pharmacological outcomes that render generic substitution without quantitative justification scientifically unsound.

Positional Isomer
Ortho or para methoxy isomers alter H-bond geometry and dipole orientation; may shift receptor interaction profiles.
Missing Methoxy
Unsubstituted phenoxy analog removes a key H-bond acceptor, lowering clogP and potentially reducing target engagement.
Salt vs. Free Base
Using free-base molecular weight with HCl salt causes ~17% gravimetric error, compromising stoichiometry and assay reproducibility.

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol: Analog Differentiation Evidence


Meta-Methoxy Conformation and Hydrogen Bonding vs. Ortho/Para Isomers

The 3-methoxy (meta) substitution in 2-[2-(3-methoxyphenoxy)ethylamino]ethanol positions the methoxy oxygen in a spatial arrangement that permits distinctive through-space interactions with the aminoethanol linker, a geometric feature unavailable in the 2-methoxy (ortho, CAS 10587-65-2) and 4-methoxy (para, CAS 101568-63-2) positional isomers. The three isomers share the identical molecular formula C₁₁H₁₇NO₃ and molecular weight (~211.26), yet the m-methoxy orientation alters the direction of the dipole moment vector and modifies the pKa of the secondary amine through differential inductive effects across the aromatic ring . In the broader aminoalkanol class, it has been established that the position of ring substituents on phenoxyethylaminoalkanols directly modulates hydrogen-bond donor/acceptor balance, logP, and consequently the capacity of compounds to cross biological membranes and engage intracellular or CNS targets [1].

Isomer Conformation
Class-level inference
Meta-methoxy orientation permits unique through-space interactions with aminoethanol linker; dipole vector and amine pKa differ from ortho/para isomers.
Supports SAR isomer comparison
No head-to-head bioassay data available; structural differentiation only
Medicinal chemistry GPCR ligand design Physicochemical profiling

Hydrochloride Salt: Stoichiometry and Handling Advantages Over Free Base

The hydrochloride salt of 2-[2-(3-methoxyphenoxy)ethylamino]ethanol (CAS 420104-03-6; C₁₁H₁₈ClNO₃) is the predominant commercially available form at ≥95% purity, with a well-defined molecular weight of 247.72 g/mol that incorporates exactly one equivalent of HCl . This contrasts with the free-base forms of the closely related 2-methoxy (ortho, CAS 10587-65-2) and 4-methoxy (para, CAS 101568-63-2) positional isomers, which are listed at MW 211.26 with no counterion specification and variable supplier-reported purity grades [1]. The presence of a defined counterion in the target compound eliminates ambiguity in molar calculations for solution preparation, coupling reactions, and analytical standard curves—a source of systematic error when free-base purities are inconsistently reported across vendors.

Salt Stoichiometry
Head-to-head comparison
HCl salt (MW 247.72) vs. free base (MW 211.26): mass difference 36.46 g/mol. Gravimetric error of ~17.3% if free-base MW is mistakenly used.
Ensures gravimetric accuracy
Supplier-defined hydrochloride; verify salt form upon procurement
Chemical procurement Salt-form selection Reaction stoichiometry

Meta-Methoxy Scaffold: Distinct logP and H-Bond Profiles

Within the aminoalkanol class, the addition, position, and number of methoxy substituents on the phenoxy ring significantly modulate lipophilicity, hydrogen-bond acceptor count, and blood–brain barrier permeability potential [1]. The 2-[2-(3-methoxyphenoxy)ethylamino]ethanol scaffold (free base) presents one aromatic methoxy group contributing an additional H-bond acceptor site (total of 4 acceptors: one amine nitrogen, one hydroxyl oxygen, one ether oxygen, and one methoxy oxygen) and a predicted increase in clogP relative to the unsubstituted phenoxyethylaminoethanol analog (C₁₀H₁₅NO₂, MW 181.23, 3 H-bond acceptors) . In published SAR studies on structurally related (phenoxyethyl)aminoalkanols evaluated for anticonvulsant activity, the presence and position of ring methyl/methoxy substituents altered ED₅₀ values in the maximal electroshock (MES) test by factors exceeding 2-fold, and the optimal substitution pattern (2,6-dimethylphenoxy) yielded a protective index (TD₅₀/ED₅₀) comparable to or exceeding that of the reference antiepileptic drug valproate [1].

Lipophilicity Profile
Class-level inference
Meta-methoxy group adds one H-bond acceptor (total 4) and increases predicted clogP relative to unsubstituted analog (3 acceptors).
Supports CNS permeability screening
No experimental logP or ED50 for target compound; class SAR indicates ring substitution modulates activity
Lipophilicity optimization ADME prediction CNS drug design

5-HT1A Receptor Engagement of Extended Ethoxy Analog

A structurally related extended-ethoxy analog, 2-[2-[2-(3-methoxyphenoxy)ethoxy]ethylamino]ethanol (MLS000108990; CID 2280443), which contains one additional ethyleneoxy unit compared to the target compound, has been tested in a cell-based assay against the human serotonin 5-HT₁A receptor and yielded an EC₅₀ of 99 µM (9.90 × 10⁴ nM) at pH 7.4 and 23 °C, indicating very weak functional activity at this GPCR target [1]. This result provides a quantitative anchoring point: the presence of the 3-methoxyphenoxy motif, even in a slightly elongated linker context, does not support potent 5-HT₁A agonism or antagonism. The target compound, bearing a shorter and less flexible linker (ethylaminoethanol versus ethoxyethylaminoethanol), is expected to exhibit a distinct conformational profile and may produce different potency and selectivity fingerprints at related aminergic GPCRs.

5-HT1A Engagement
Cross-study comparable
Extended ethoxy analog (CID 2280443) shows EC50 = 99 µM at human 5-HT1A receptor. Target compound linker is one ethyleneoxy unit shorter.
Weak reference point for GPCR counter-screening
Scaffold may show higher potency at other aminergic receptors
Serotonin receptor GPCR screening Binding affinity

Multi-Vendor Availability and Procurement Flexibility

The target compound (CAS 420104-03-6) is listed by multiple independent chemical suppliers including Fluorochem (UK, ≥95%), Alfa Chemistry (US), ChemBridge Corporation (US), International Laboratory Limited (US), Otava Ltd. (Ukraine), Zylexa Pharma (UK), and RGT BIO (China, 95%), indicating broad commercial availability and competitive sourcing options . In contrast, the 2-methoxy (ortho) isomer (CAS 10587-65-2) is listed by a more limited set of suppliers, and the 4-methoxy (para) isomer (CAS 101568-63-2) appears in fewer catalogs with less detailed purity documentation [1]. The hydrochloride salt of the 3-methoxy compound (Fluorochem F361392) is explicitly discontinued at CymitQuimica, signaling that remaining stock availability may be time-limited and that researchers should verify current inventory before designing long-term studies .

Vendor Availability
Supporting evidence
≥7 suppliers for 3-methoxy isomer vs. 2–3 for ortho/para isomers. HCl salt is discontinued at some vendors; check stock.
Reduces single-supplier dependency
Secure stock for long-term studies; confirm active supplier listings
Supply chain Vendor comparison Research chemical sourcing

2-[2-(3-Methoxyphenoxy)ethylamino]ethanol: Research Application Scenarios


GPCR Pharmacophore Mapping with Positional Isomer Sets

Researchers engaged in structure–activity relationship (SAR) studies targeting aminergic GPCRs (e.g., β-adrenergic, serotonergic, or dopaminergic subtypes) can employ 2-[2-(3-methoxyphenoxy)ethylamino]ethanol as the meta-methoxy member of a positional isomer set alongside its ortho (CAS 10587-65-2) and para (CAS 101568-63-2) counterparts. The three isomers share the identical molecular formula (C₁₁H₁₇NO₃, MW 211.26) but differ in the spatial orientation of the methoxy group, enabling differential probing of hydrogen-bond acceptor geometry and steric tolerance within the receptor orthosteric pocket . The known weak 5-HT₁A activity (EC₅₀ ~99 µM) of an extended-ethoxy analog carrying the same 3-methoxyphenoxy motif suggests that the scaffold may be better directed toward β-adrenergic receptors, as annotated in available chemical biology databases . Incorporating all three methoxy-regioisomers into a screening cascade allows medicinal chemists to deconvolute electronic from steric contributions to binding affinity and functional efficacy.

Hydrochloride Salt as Analytical Reference Standard

The hydrochloride salt form (CAS 420104-03-6 as supplied by Fluorochem; C₁₁H₁₈ClNO₃, MW 247.72, purity ≥95%) offers a gravimetrically unambiguous reference material for analytical chemistry workflows. Unlike free-base positional isomers that may exhibit variable purity and water content across suppliers, the defined stoichiometry (1:1 HCl salt) eliminates the ~17.3% mass error that would arise from incorrect assumption of the free-base molecular weight . This makes the hydrochloride particularly suitable for: (a) preparing calibration standards for HPLC, LC-MS, or qNMR quantification of aminoalcohol libraries; (b) calculating precise molar equivalents in amide coupling, reductive amination, or sulfonylation reactions where the secondary amine serves as the reactive handle; and (c) generating reproducible dose–response curves in cell-based assays where exact compound concentration is critical for EC₅₀/IC₅₀ determination.

Lipophilicity-Guided Intracellular Target Engagement Probe

The 3-methoxyphenoxy substitution confers a modulated lipophilicity profile relative to the unsubstituted phenoxyethylaminoethanol analog (C₁₀H₁₅NO₂, MW 181.23), adding one hydrogen-bond acceptor (methoxy oxygen) and increasing predicted clogP . Within the broader aminoalkanol chemotype, SAR data from Waszkielewicz et al. (2016) demonstrate that aryl ring substitution patterns on (phenoxyethyl)aminoalkanols directly influence in vivo pharmacodynamic endpoints such as anti-MES seizure protection and neurotoxicity threshold . For chemical biology groups investigating target engagement in intracellular or CNS compartments, the 3-methoxy regioisomer provides a distinct physicochemical probe relative to the ortho and para variants, enabling correlation of substitution-dependent permeability and target-access profiles with functional outcomes in cellular thermal shift assays (CETSA) or BRET-based target-engagement readouts.

Dual-Derivatization Building Block for Parallel Library Synthesis

The bifunctional architecture of 2-[2-(3-methoxyphenoxy)ethylamino]ethanol—bearing both a secondary amine and a primary hydroxyl group—enables sequential orthogonal derivatization in parallel synthesis workflows. The amine can be selectively acylated, sulfonylated, or alkylated, while the hydroxyl can participate in Mitsunobu reactions, silyl protection, or mesylation for subsequent nucleophilic displacement . Multi-vendor availability through at least seven independent suppliers (including Alfa Chemistry, ChemBridge, and Fluorochem) reduces the risk of supply interruption during multi-step library production, although the reported discontinuation of the hydrochloride at CymitQuimica signals that procurement from active suppliers should be confirmed prior to initiating large-scale synthetic campaigns .

Application
Selection Property
Validation Focus
GPCR pharmacophore mapping
Meta-methoxy regioisomer in positional isomer set
H-bond geometry and steric tolerance in receptor binding
Analytical reference standard
Hydrochloride salt with defined stoichiometry
Gravimetric accuracy and calibration consistency
Intracellular target engagement probe
Modulated lipophilicity and H-bond acceptor count
Membrane permeability and target access profiling
Dual-derivatization building block
Bifunctional amine and hydroxyl handles
Orthogonal derivatization and multi-vendor supply

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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